molecular formula C14H12ClNO2 B13865104 (5-Chloro-6-methoxypyridin-2-yl)-(4-methylphenyl)methanone

(5-Chloro-6-methoxypyridin-2-yl)-(4-methylphenyl)methanone

Cat. No.: B13865104
M. Wt: 261.70 g/mol
InChI Key: OSTUJNDZUAYIPW-UHFFFAOYSA-N
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Description

(5-Chloro-6-methoxypyridin-2-yl)-(4-methylphenyl)methanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a pyridine ring substituted with chlorine and methoxy groups, and a phenyl ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-methoxypyridin-2-yl)-(4-methylphenyl)methanone typically involves the reaction of 5-chloro-6-methoxypyridine-2-carboxylic acid with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-methoxypyridin-2-yl)-(4-methylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Chloro-6-methoxypyridin-2-yl)-(4-methylphenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Chloro-6-methoxypyridin-2-yl)-(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Trifluorotoluene: An aromatic compound with similar structural features but different substituents.

    2-Phenylethanol: Another aromatic compound with a hydroxyl group instead of a ketone group.

    4-Hydroxybenzaldehyde: An aromatic compound with a hydroxyl and aldehyde group.

Uniqueness

(5-Chloro-6-methoxypyridin-2-yl)-(4-methylphenyl)methanone is unique due to its specific combination of substituents on the pyridine and phenyl rings

Properties

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

(5-chloro-6-methoxypyridin-2-yl)-(4-methylphenyl)methanone

InChI

InChI=1S/C14H12ClNO2/c1-9-3-5-10(6-4-9)13(17)12-8-7-11(15)14(16-12)18-2/h3-8H,1-2H3

InChI Key

OSTUJNDZUAYIPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=NC(=C(C=C2)Cl)OC

Origin of Product

United States

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